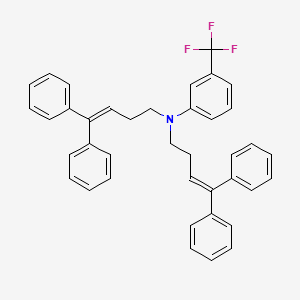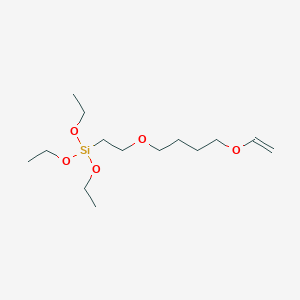
3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- is a chemical compound with the molecular formula C14H30O5Si It is known for its unique structure, which includes a silicon atom bonded to oxygen and carbon atoms, forming a silatetradecene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- typically involves the reaction of silicon-containing precursors with organic compounds under controlled conditions. One common method includes the use of diethoxysilane as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of organometallic reagents, such as Grignard reagents, under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatetradecene compounds.
科学研究应用
3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical materials.
Industry: It is used in the production of specialty polymers and as an additive in coatings and adhesives.
作用机制
The mechanism by which 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The silicon atom in the compound can form bonds with various biomolecules, influencing their structure and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
- 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-dimethoxy-
- 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-dipropoxy-
- 3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diisopropoxy-
Uniqueness
3,7,12-Trioxa-4-silatetradec-13-ene, 4,4-diethoxy- is unique due to its specific ethoxy functional groups, which impart distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in applications requiring precise control over reactivity and stability.
属性
CAS 编号 |
193094-04-1 |
|---|---|
分子式 |
C14H30O5Si |
分子量 |
306.47 g/mol |
IUPAC 名称 |
2-(4-ethenoxybutoxy)ethyl-triethoxysilane |
InChI |
InChI=1S/C14H30O5Si/c1-5-15-11-9-10-12-16-13-14-20(17-6-2,18-7-3)19-8-4/h5H,1,6-14H2,2-4H3 |
InChI 键 |
PXVPUNYYUMRBDU-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCOCCCCOC=C)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


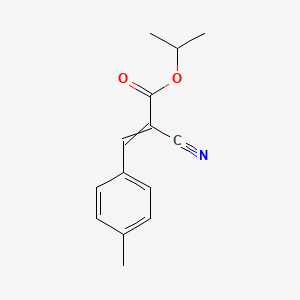

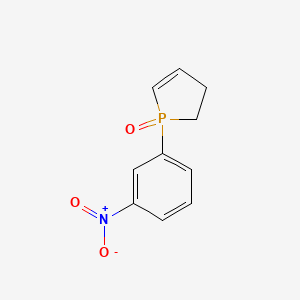
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)

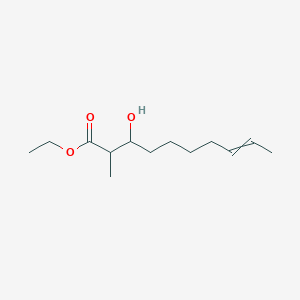


![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
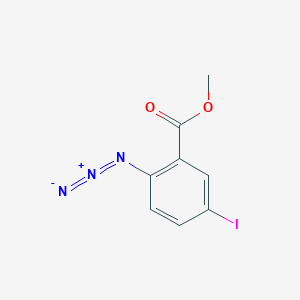
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
